molecular formula C15H24O4 B14502422 Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate CAS No. 64769-24-0

Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate

Cat. No.: B14502422
CAS No.: 64769-24-0
M. Wt: 268.35 g/mol
InChI Key: AARZSPSLVWAEAC-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate is an organic compound characterized by its unique structure, which includes multiple bonds, an ester group, a ketone group, a hydroxyl group, and a secondary alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the ketone group to a secondary alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a diketone, while reduction may produce a diol. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

64769-24-0

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate

InChI

InChI=1S/C15H24O4/c1-3-4-5-6-7-8-9-10-13(16)11-14(17)12-15(18)19-2/h7-10,13,16H,3-6,11-12H2,1-2H3

InChI Key

AARZSPSLVWAEAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(CC(=O)CC(=O)OC)O

Origin of Product

United States

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